6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione

Descripción general

Descripción

6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms in trichloromethylpyridine derivatives.

Construction of Pyridine Ring: This approach uses trifluoromethyl-containing building blocks to construct the pyridine ring.

Direct Introduction of Trifluoromethyl Group: This method involves the direct introduction of a trifluoromethyl group using active species such as trifluoromethyl radicals or trifluoromethyl anions.

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound has shown potential in the pharmaceutical industry, primarily as an antibacterial and antifungal agent. Its structural characteristics allow it to interact effectively with biological targets.

Antimicrobial Activity

Research indicates that 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, showing promising results in inhibiting their growth.

Case Study:

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a therapeutic agent in treating infections caused by these microorganisms.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study:

In vitro studies on renal cell carcinoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Agricultural Applications

In agriculture, this compound is being investigated for its use as a pesticide and fungicide.

Fungicidal Activity

The compound has demonstrated efficacy against various fungal pathogens affecting crops. Its mode of action involves disrupting fungal cell membranes, leading to cell death.

Case Study:

Field trials conducted on crops like wheat and corn showed that applying formulations containing this compound significantly reduced fungal infections, thereby improving crop yield.

| Crop | Fungal Pathogen | Reduction in Infection (%) |

|---|---|---|

| Wheat | Fusarium graminearum | 75 |

| Corn | Aspergillus flavus | 60 |

Insecticidal Properties

Additionally, preliminary studies suggest that the compound may possess insecticidal properties, making it suitable for integrated pest management strategies.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, such as proteins and enzymes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect . The chlorine atom in the pyridine ring also contributes to the compound’s reactivity and specificity .

Comparación Con Compuestos Similares

6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione can be compared with other similar compounds, such as:

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound has a similar structure but with a methyl group instead of a thione group.

2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom, which affects its reactivity and applications.

Fluazifop-butyl: A trifluoromethylpyridine derivative used in agrochemicals.

The uniqueness of this compound lies in its combination of chlorine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and thione functionalities, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have begun to elucidate its biological properties, particularly its anti-inflammatory, anticancer, and antimicrobial activities.

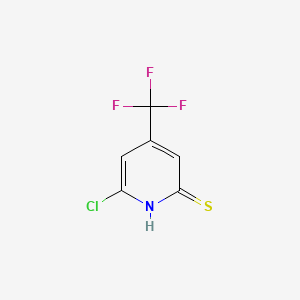

Chemical Structure

The molecular structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Recent research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Case Study : In vitro assays showed that certain derivatives could inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, one study reported IC50 values around 0.04 μmol for selected derivatives against COX-2 inhibition .

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies.

- Research Findings : A study indicated that related compounds with similar structures demonstrated antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The IC50 values ranged from 6.587 to 11.10 µM, suggesting that these compounds can induce apoptosis via mitochondrial pathways by regulating pro-apoptotic and anti-apoptotic proteins .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| RB7 | HT-29 | 6.587 |

| RB7 | HCT-116 | 11.10 |

3. Antimicrobial Activity

The antimicrobial properties of thione derivatives have also been explored, showing promising results against various bacterial strains.

- Findings : Compounds derived from thiourea structures exhibited antibacterial activity against pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to standard antibiotics .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and biological efficacy.

- Substituent Positioning : Variations in the positioning of substituents on the pyridine ring have shown significant impacts on the potency and selectivity of the compound towards specific biological targets.

Propiedades

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKYGDOQICXVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=S)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651183 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-83-3 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.